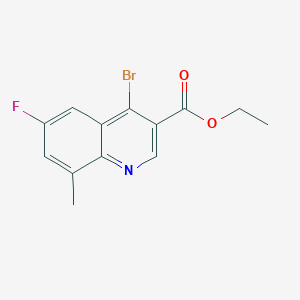

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate

Description

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at position 4, fluorine at position 6, and a methyl group at position 7.

Properties

Molecular Formula |

C13H11BrFNO2 |

|---|---|

Molecular Weight |

312.13 g/mol |

IUPAC Name |

ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C13H11BrFNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(15)5-9(12)11(10)14/h4-6H,3H2,1-2H3 |

InChI Key |

DXJXCWBXHBIXDK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Br)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of a quinoline derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, and a fluorinating agent such as Selectfluor for fluorination. The esterification step can be achieved using ethanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate has several applications in scientific research:

Chemistry: The compound is used as a building block for synthesizing more complex quinoline derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential as a drug candidate or as a lead compound for drug development.

Industry: It is used in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular formulas, and key features of Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate with analogous compounds:

Physicochemical Properties

- Lipophilicity : The 8-methyl group in the target compound increases hydrophobicity compared to derivatives with polar substituents (e.g., hydroxy or trifluoromethoxy groups) .

- Reactivity : Bromine at position 4 offers distinct reactivity over chlorine (e.g., slower substitution rates but higher stability in acidic conditions) .

Biological Activity

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative efficacy with other compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.12 g/mol. The compound features a quinoline core substituted with bromine and fluorine atoms, which significantly influence its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine atom enhances binding affinity, while the fluorine atom contributes to the compound's stability and reactivity in biological systems.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antibacterial Activity : this compound has demonstrated significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. In vitro studies have shown minimum inhibitory concentrations (MIC) as low as 50 µg/mL against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : The compound has been evaluated for its anticancer potential, particularly in inhibiting the proliferation of cancer cell lines. For instance, it was shown to induce apoptosis in MCF-7 breast cancer cells at IC50 values around 168.78 µM, leading to cell cycle arrest at the G1 phase .

- Antitubercular Activity : Recent studies have highlighted its potential against Mycobacterium tuberculosis, with derivatives showing MIC values significantly lower than traditional antitubercular drugs .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been crucial in enhancing its biological activity:

| Compound | Substituent | Activity Profile |

|---|---|---|

| This compound | Bromine & Fluorine | Strong antibacterial and anticancer activity |

| Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate | Chlorine instead of Bromine | Reduced antibacterial potency |

| Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate | Dimethylamino group | Enhanced reactivity and potential bioactivity |

The presence of halogen substituents (bromine and fluorine) is critical for the compound's interaction with target proteins, influencing both binding affinity and specificity.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against E. coli and S. aureus. The results indicated an MIC of 50 µg/mL for both bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro assays on MCF-7 cells showed that treatment with this compound resulted in a significant increase in early apoptosis compared to control groups. Flow cytometry analysis revealed increased G1 phase arrest, indicating effective cell cycle modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.